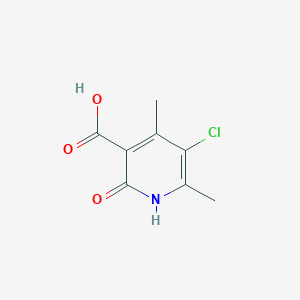

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound belongs to the class of organic compounds known as indolines .

Synthesis Analysis

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C8H8ClNO3/c1-3-5 (8 (12)13)7 (11)10-4 (2)6 (3)9/h1-2H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is CC1=C (C (=O)NC (=C1Cl)C)C (=O)O . Chemical Reactions Analysis

The reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline, respectively, can afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 201.0192708 g/mol and the Monoisotopic Mass is also 201.0192708 g/mol . The Topological Polar Surface Area is 66.4 Ų . The Heavy Atom Count is 13 .Scientific Research Applications

Synthesis of Derivatives

- 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been synthesized, showing potential as drug precursors or perspective ligands (Dotsenko et al., 2019).

Molecular and Crystal Structures

- The molecular and crystal structures of similar compounds have been studied, offering insights into their chemical properties and potential applications (Koval’ et al., 2017).

Reactivity Studies

- Research has explored the reactivity of related compounds under various conditions, leading to different products, which can be crucial in developing new chemical entities (El‐Shaaer et al., 2014).

Diversity-Oriented Synthesis

- A diversity-oriented synthesis approach has been developed for related compounds, demonstrating their versatility and potential for creating a wide array of derivatives (Baškovč et al., 2012).

Enantioselective Reductions

- Chiral bridged macrocyclic derivatives have been explored for their enantioselective reduction properties, which is significant in stereoselective synthesis (Talma et al., 1985).

Kinetic Resolution Studies

- Studies on kinetic resolution using related compounds have been conducted, which is important in the field of chiral synthesis (Sobolev et al., 2002).

Synthesis of Naphthyridinone Derivatives

- The compound has been used in the synthesis of new naphthyridinone derivatives, showing its utility in heterocyclic chemistry (Medvedeva et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.

Mode of Action

It’s known that indole derivatives, which share some structural similarities, can interact with various biological targets and induce a range of effects . These interactions can lead to changes in cellular processes and responses.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAMGKVVUJDDSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1Cl)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649747 |

Source

|

| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

309275-47-6 |

Source

|

| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

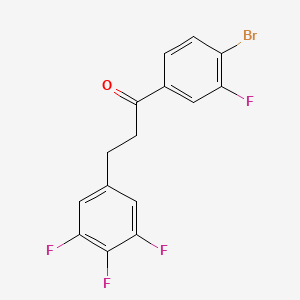

![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)

![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)